Boc-lys(tfa)-osu
Overview
Description
“Boc-lys(tfa)-osu” is a derivative of the amino acid lysine, which has been modified to contain a tert-butyloxycarbonyl (Boc) group and a trifluoroacetic acid (Tfa) group . It is a fluorogenic substrate for the assaying of histone deacetylase (HDAC) 4, 5, and 7 activity in a protease-coupled assay .
Synthesis Analysis
The synthesis of “Boc-lys(tfa)-osu” involves the protection of amino functions with Boc. This process plays a pivotal role in the synthesis of multifunctional targets . The conversion to tert-butyl carbamate (Boc) is generally the first option due to the attractive properties of the resulting Boc-derivative .
Molecular Structure Analysis
The molecular formula of “Boc-lys(tfa)-osu” is C23H28F3N3O6 . The InChI Key is UFFVNATYYXBMGO-INIZCTEOSA-N .
Chemical Reactions Analysis
The reactions of Boc 2 O with amines and alcohols have been investigated. Different products were obtained depending on the ratio of reagents, polarity of the solvent, and type of amine used .
Physical And Chemical Properties Analysis
Scientific Research Applications
Histone Deacetylase (HDAC) Assay
“Boc-lys(tfa)-osu” is used as a fluorogenic substrate for assaying histone deacetylase (HDAC) activity . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This use of “Boc-lys(tfa)-osu” is crucial in the field of epigenetics.
Protease-Coupled Assay
In addition to HDAC assays, “Boc-lys(tfa)-osu” is also used in protease-coupled assays . Proteases are enzymes that conduct proteolysis, protein catabolism by hydrolysis of peptide bonds. Protease-coupled assays are used to measure the activity of these enzymes.
HDAC Subtypes Assay
“Boc-lys(tfa)-osu” is a suitable substrate for HDAC 8 . It can be used to study the activity of this specific subtype of HDAC, which has unique roles and functions in the cell.
Non-Acetylated Standards
“Boc-lys(tfa)-osu” can be used as a non-acetylated standard in fluorescence-based assays . This allows researchers to optimize instrument settings and plate choices for their specific experimental needs.
Molecular Weight Determination
With a molecular weight of 499.49 , “Boc-lys(tfa)-osu” can be used as a reference compound in mass spectrometry or other techniques that require known standards of specific molecular weights.
Mechanism of Action
- The primary targets of “Boc-lys(tfa)-osu” are histone deacetylases (HDACs). Specifically, it is a fluorogenic substrate for assaying HDAC 4, 5, and 7 activity in a protease-coupled assay .
- Additionally, it is a suitable substrate for HDAC 8 .
Target of Action
Mode of Action
Safety and Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[(2,2,2-trifluoroacetyl)amino]hexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24F3N3O7/c1-16(2,3)29-15(28)22-10(6-4-5-9-21-14(27)17(18,19)20)13(26)30-23-11(24)7-8-12(23)25/h10H,4-9H2,1-3H3,(H,21,27)(H,22,28)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMVVSHTWIUKAP-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)C(F)(F)F)C(=O)ON1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)C(F)(F)F)C(=O)ON1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F3N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00628703 | |
Record name | 2,5-Dioxopyrrolidin-1-yl N~2~-(tert-butoxycarbonyl)-N~6~-(trifluoroacetyl)-L-lysinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00628703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-lys(tfa)-osu | |
CAS RN |
34695-46-0 | |
Record name | 2,5-Dioxopyrrolidin-1-yl N~2~-(tert-butoxycarbonyl)-N~6~-(trifluoroacetyl)-L-lysinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00628703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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